molecular formula C23H14O B102839 2-phenyl-7H-benzo[de]anthracen-7-one CAS No. 18792-79-5

2-phenyl-7H-benzo[de]anthracen-7-one

Cat. No. B102839
CAS RN: 18792-79-5
M. Wt: 306.4 g/mol
InChI Key: LVIKXMBHPSWRNJ-UHFFFAOYSA-N
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Description

2-phenyl-7H-benzo[de]anthracen-7-one, also known as benz[a]anthracene-7-one, is a polycyclic aromatic hydrocarbon (PAH) that is commonly used in scientific research. PAHs are known to be carcinogenic and mutagenic, and benz[a]anthracene-7-one is no exception. Despite its potential dangers, this compound has been widely studied for its various applications in the fields of chemistry, biology, and medicine.

Mechanism Of Action

The mechanism of action of 2-phenyl-7H-benzo[de]anthracen-7-one[a]anthracene-7-one is complex and not fully understood. It is known to bind to DNA and form adducts, which can lead to mutations and carcinogenesis. It also induces oxidative stress and inflammation, which can contribute to its toxic effects.
Biochemical and Physiological Effects:
Benz[a]anthracene-7-one has been shown to have a variety of biochemical and physiological effects. It has been found to induce DNA damage, cell cycle arrest, and apoptosis in various cell types. It has also been shown to cause oxidative stress and inflammation, which can lead to tissue damage and disease.

Advantages And Limitations For Lab Experiments

One advantage of 2-phenyl-7H-benzo[de]anthracen-7-one[a]anthracene-7-one is its versatility in scientific research. It can be used as a model compound for the study of PAHs and their effects on human health and the environment, as well as a fluorescent probe for the detection of DNA damage and a photosensitizer for the treatment of cancer. However, its potential carcinogenic and mutagenic effects make it a hazardous substance to work with, and proper safety precautions must be taken in the laboratory.

Future Directions

There are many potential future directions for the study of 2-phenyl-7H-benzo[de]anthracen-7-one[a]anthracene-7-one. One area of research could focus on the development of safer and more effective photosensitizers for the treatment of cancer. Another area of research could focus on the development of new methods for the detection and quantification of PAHs in the environment. Additionally, further studies could be conducted to better understand the mechanism of action of 2-phenyl-7H-benzo[de]anthracen-7-one[a]anthracene-7-one and its effects on human health and the environment.

Synthesis Methods

Benz[a]anthracene-7-one can be synthesized through a variety of methods, including the oxidation of 2-phenyl-7H-benzo[de]anthracen-7-one[a]anthracene and the Friedel-Crafts acylation of anthracene. One common method involves the reaction of anthracene with phthalic anhydride in the presence of sulfuric acid, followed by oxidation with potassium permanganate.

Scientific Research Applications

Benz[a]anthracene-7-one has been extensively studied for its potential applications in scientific research. It has been used as a model compound for the study of PAHs and their effects on human health and the environment. It has also been used as a fluorescent probe for the detection of DNA damage and as a photosensitizer for the treatment of cancer.

properties

CAS RN

18792-79-5

Product Name

2-phenyl-7H-benzo[de]anthracen-7-one

Molecular Formula

C23H14O

Molecular Weight

306.4 g/mol

IUPAC Name

2-phenylbenzo[b]phenalen-7-one

InChI

InChI=1S/C23H14O/c24-23-19-11-5-4-10-18(19)21-14-17(15-7-2-1-3-8-15)13-16-9-6-12-20(23)22(16)21/h1-14H

InChI Key

LVIKXMBHPSWRNJ-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=CC3=C4C(=C2)C=CC=C4C(=O)C5=CC=CC=C53

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=C4C(=C2)C=CC=C4C(=O)C5=CC=CC=C53

synonyms

2-Phenyl-7H-benz[de]anthracen-7-one

Origin of Product

United States

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